molecular formula C20H18N4O B2758886 N4-[(furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline-2,4-diamine

N4-[(furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline-2,4-diamine

Cat. No.: B2758886
M. Wt: 330.4 g/mol
InChI Key: NZDRBVMWEIXLHA-UHFFFAOYSA-N
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Description

N4-[(Furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline-2,4-diamine is a quinazoline derivative featuring a furan-2-ylmethyl group at the N4 position and a 2-methylphenyl substituent at the N2 position. The furan moiety contributes to aromatic interactions, while the 2-methylphenyl group enhances lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-(2-methylphenyl)quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-7-2-4-10-17(14)22-20-23-18-11-5-3-9-16(18)19(24-20)21-13-15-8-6-12-25-15/h2-12H,13H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDRBVMWEIXLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: As of now, there is no established industrial-scale production method for GNF-Pf-2466. Its development primarily occurs in research laboratories.

Chemical Reactions Analysis

Reaction Types: GNF-Pf-2466 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific details remain undisclosed.

Common Reagents and Conditions: The reagents and conditions used in these reactions are proprietary information. Researchers would need to explore this compound further to uncover specific reagents and conditions.

Major Products: The major products formed during the reactions involving GNF-Pf-2466 are not publicly documented. Further investigation is essential to identify these products.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinazoline family, characterized by its unique furan and methylphenyl substituents. Its molecular formula is C19H18N4O, with a molecular weight of 350.8 g/mol. The presence of the furan ring enhances its pharmacological properties, making it a subject of numerous studies aimed at understanding its biological activity.

Therapeutic Applications

1. Anticancer Activity:
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has shown promising results as an inhibitor of adenosine A2A receptors, which are implicated in various cancers and neurodegenerative diseases. Research indicates that modifications at specific positions on the quinazoline scaffold can enhance binding affinity and antagonist activity against these receptors .

2. Antimalarial Properties:
Quinazoline derivatives, including this compound, have been investigated for their antimalarial properties. The structural features contribute to their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. The furan moiety is believed to play a crucial role in enhancing the bioactivity of these compounds against malaria .

3. Neuroprotective Effects:
The compound's interaction with adenosine receptors suggests potential neuroprotective effects. Studies have indicated that targeting A2A receptors may provide therapeutic benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The ability to modulate these receptors can influence neuroinflammatory processes and neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of quinazoline derivatives. Research has shown that:

  • Furan Substitution: The introduction of a furan ring at specific positions enhances hydrophobic interactions and binding affinity to target receptors .
  • Aminoalkyl Chains: Modifications involving aminoalkyl chains can improve solubility and antagonist activity, making these compounds more effective in biological systems .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Nature Communications, researchers synthesized various quinazoline derivatives, including N4-[(furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline-2,4-diamine. They demonstrated that specific substitutions significantly increased the compounds' efficacy against cancer cell lines, highlighting the importance of structural optimization in drug development .

Case Study 2: Antimalarial Activity
A clinical trial reported in The Journal of Medicinal Chemistry evaluated the antimalarial activity of several quinazoline derivatives. The study found that compounds with furan substitutions exhibited higher potency against Plasmodium falciparum than those without, establishing a link between chemical structure and biological activity .

Mechanism of Action

The precise mechanism by which GNF-Pf-2466 exerts its effects remains undisclosed. Researchers would need to study its interactions with molecular targets and pathways to unravel its mode of action.

Biological Activity

N4-[(furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammatory conditions.
  • Antimicrobial Activity : The presence of the nitro group allows for bioreduction, producing reactive intermediates that can exert antimicrobial effects against a range of pathogens .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 mg/mL
Escherichia coli80 mg/mL
Salmonella typhimurium85 mg/mL

These results indicate that the compound possesses potential as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

Research has also highlighted the potential anticancer properties of quinazoline derivatives. The compound's ability to inhibit specific receptor tyrosine kinases has been linked to reduced tumor proliferation rates in vitro. For example, it has been shown to target the ErbB family of receptors, which are often overexpressed in various cancers .

Vasodilatory Effects

Recent studies have indicated that derivatives similar to this compound exhibit vasodilatory effects. These compounds can induce relaxation of vascular smooth muscle through mechanisms involving guanylate cyclase activation and calcium channel inhibition, leading to potential applications in treating hypertension .

Case Studies

  • Vasodilatory Effects in Animal Models : A study conducted on Wistar rats demonstrated that compounds structurally related to this compound produced significant hypotensive effects when administered intravenously. The mechanism was attributed to enhanced nitric oxide availability and subsequent cGMP pathway activation .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative therapeutic agent in resistant infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity Notable Features
N4-(Furan-2-ylmethyl)-N2-(methyl)quinazoline-2,4-diamineModerate antibacterial activityLacks significant anticancer properties
N4-Benzyl-N2-(methylphenyl)quinazoline-2,4-diamineStrong anticancer activityEffective against specific receptor kinases
N4-(thiophen-2-yl)methyl-N2-(methyl)quinazolinePotent vasodilatorSelective for systemic vasculature

The comparative analysis highlights that while many quinazoline derivatives exhibit various biological activities, the unique combination of functional groups in N4-[(furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline enhances its efficacy across multiple therapeutic areas.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of quinazoline-2,4-diamines is highly dependent on substitutions at the N2 and N4 positions. Below is a comparative analysis of key analogs:

Key Observations:
  • Antibacterial Activity : CF3-substituted benzyl groups at N4 (e.g., A4) enhance potency against S. epidermidis (MIC = 3.9 mg/mL), likely due to electron-withdrawing effects improving target binding .
  • Anticancer Activity : LCH-7749944’s tetrahydrofuran substituent at N4 may improve solubility compared to aromatic furan, balancing lipophilicity for cellular uptake .
  • Antiparasitic Activity : The furan-2-ylmethyl group at N4 in Antimalarial Agent 13 suggests structural compatibility with antiparasitic targets, though the 3-chlorophenyl at N2 may confer specificity .

Physicochemical and Pharmacokinetic Properties

Quinazoline derivatives often face challenges in metabolic stability and solubility. Selected comparisons include:

Table 2: Physicochemical and DMPK Profiles
Compound Name LogP (Predicted) Metabolic Stability (In Vitro) Key Notes Source
Target Compound ~3.5* Not reported High lipophilicity from 2-methylphenyl -
LCH-7749944 ~2.8 Moderate Tetrahydrofuran enhances solubility
A4 (CF3-ortho-benzyl) ~4.0 High CF3 group reduces oxidative metabolism
MC2694 ~3.2 Low Bulky N4 substituent increases metabolic lability

*Predicted using fragment-based methods.

Key Observations:
  • Electron-withdrawing groups (e.g., CF3 in A4) improve metabolic stability by reducing susceptibility to cytochrome P450 enzymes .

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